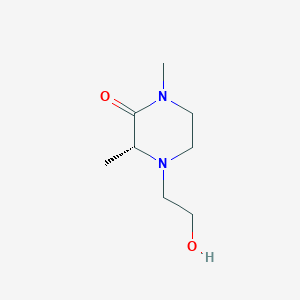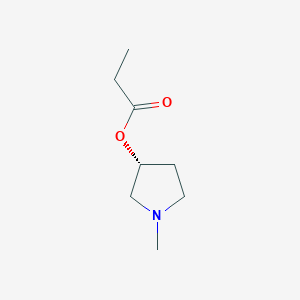
(R)-1-Methylpyrrolidin-3-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Methylpyrrolidin-3-yl propionate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a propionate group, which is derived from propionic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methylpyrrolidin-3-yl propionate typically involves the esterification of ®-1-Methylpyrrolidin-3-ol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methylpyrrolidin-3-yl propionate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-1-Methylpyrrolidin-3-ol and propionic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: ®-1-Methylpyrrolidin-3-ol and propionic acid.
Reduction: ®-1-Methylpyrrolidin-3-yl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-Methylpyrrolidin-3-yl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-Methylpyrrolidin-3-yl propionate involves its hydrolysis by esterases to release ®-1-Methylpyrrolidin-3-ol and propionic acid. The released alcohol and acid can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl propionate: An ester with a similar propionate group but different alcohol component.
Methyl butyrate: Another ester with a similar structure but different carbon chain length.
Isopropyl acetate: An ester with a different alcohol and acid component.
Uniqueness
®-1-Methylpyrrolidin-3-yl propionate is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other simple esters and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
[(3R)-1-methylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C8H15NO2/c1-3-8(10)11-7-4-5-9(2)6-7/h7H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
YXGFOCDXNTYPPR-SSDOTTSWSA-N |
SMILES isomérico |
CCC(=O)O[C@@H]1CCN(C1)C |
SMILES canónico |
CCC(=O)OC1CCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)


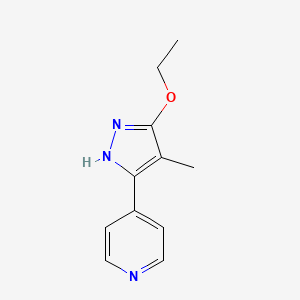
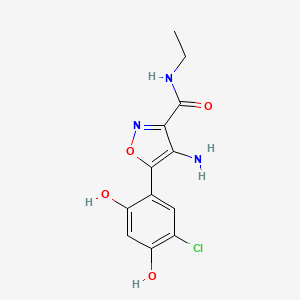

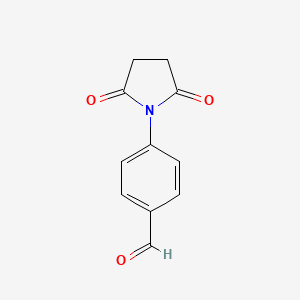

![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
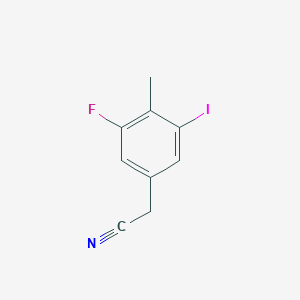
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)

